N,N,N',N'-Tetramethylbenzidine
Description
Historical Trajectory and Emergence as a Peroxidase Substrate
The journey of N,N,N',N'-Tetramethylbenzidine (TMB) to becoming a staple in modern bioassays is rooted in the search for safer and more sensitive chromogenic substrates for horseradish peroxidase (HRP). Early HRP substrates were often derivatives of benzidine (B372746), a compound later identified as a potential mutagen and carcinogen. antibodiesinc.com This concern prompted the synthesis of TMB, a derivative of benzidine with methyl groups blocking all four ortho positions, which was demonstrated to have significantly reduced mutagenic and carcinogenic properties. antibodiesinc.comresearchgate.net
In 1981, researchers promoted the use of TMB as a non-mutagenic substrate for enzyme immunoassays (EIAs), marking a significant turning point in the field. antibodiesinc.com Its adoption grew rapidly due to its superior performance characteristics compared to its predecessors. interchim.combiopanda-diagnostics.com The development of TMB was a logical progression aimed at creating a safer yet highly effective reagent for the widespread and growing applications of immunoassays in both research and diagnostics. antibodiesinc.com
Fundamental Rationale for its Selection in Colorimetric Bioassays: A Comparative Analysis
The widespread selection of TMB in colorimetric bioassays is primarily due to its high sensitivity, safety profile, and favorable reaction kinetics compared to other commonly used chromogenic substrates for HRP, such as o-phenylenediamine (B120857) (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). interchim.comthermofisher.comseracare.com
TMB consistently demonstrates superior sensitivity, yielding a stronger signal in both kinetic and endpoint assays. interchim.comseracare.com In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue-colored product with a maximum absorbance at 370 nm or 652 nm. interchim.fr This reaction can be stopped by the addition of an acid, which converts the blue product to a yellow diimine product with a higher molar absorptivity, measurable at 450 nm. thermofisher.cominterchim.fr This acid-stopping step can increase the optical density by a factor of 3 to 4, significantly amplifying the signal and making TMB the substrate of choice for highly sensitive assays. interchim.com
In contrast, ABTS produces a green-colored product and is generally less sensitive than both TMB and OPD. thermofisher.comthermofisher.cn While OPD offers good sensitivity, it is considered a potential mutagen, making TMB a safer alternative. interchim.cominterchim.fr The table below provides a comparative overview of these three common HRP substrates.
| Feature | This compound (TMB) | o-Phenylenediamine (OPD) | 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Reaction Product Color | Blue (stopped: Yellow) | Yellow-Orange | Green |
| Wavelength (nm) | 652 (stopped: 450) interchim.frbiomatik.com | 490 biomatik.com | 410, 650 thermofisher.cnbiomatik.com |
| Sensitivity | High interchim.comseracare.com | Moderate to High seracare.com | Low to Moderate thermofisher.comgbiosciences.com |
| Safety Profile | Non-carcinogenic interchim.combiopanda-diagnostics.com | Potentially mutagenic interchim.cominterchim.fr | Non-hazardous seracare.com |
| Signal Amplification | Yes, with acid stop interchim.com | Yes, with acid stop seracare.com | No significant change with stop solution seracare.com |
The versatility of TMB is further enhanced by the availability of various formulations with different kinetic rates, allowing researchers to tailor the assay to specific requirements, such as extending the dynamic range or optimizing assay timing. cloudfront.net
Overview of this compound's Multifaceted Role in Redox-Responsive Systems
Beyond its well-established role as a chromogenic substrate in immunoassays, TMB's chemical properties make it a valuable component in a broader range of redox-responsive systems. The core of its function lies in its ability to undergo oxidation-reduction reactions.
The oxidation of TMB is a stepwise process. A one-electron oxidation results in the formation of a blue-green charge-transfer complex, which is in equilibrium with a colorless cation radical. antibodiesinc.comresearchgate.net Further oxidation leads to the formation of a stable, yellow diimine product. researchgate.net This distinct, multi-colorimetric response to different oxidation states has been exploited in various analytical applications. For instance, TMB has been used for the detection of chlorine in water quality testing and to categorize the redox status of soils. dendrocronologia.cl
Recent research has also explored TMB's involvement in more complex systems. It has been utilized as an electron donor in the fabrication of organic long-persistent luminescence materials. chinesechemsoc.org In the field of nanozymes, which are nanomaterials with enzyme-like characteristics, TMB is a common substrate used to assess the peroxidase-like activity of these novel materials. acs.orgchemrxiv.org Furthermore, the electrochemical properties of TMB, which can be reversibly oxidized, have been studied in the context of creating redox-active molecular switches. rug.nl These diverse applications highlight TMB's versatility as a redox-active molecule, extending its utility far beyond its initial application in ELISAs.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
366-29-0 | |
| Record name | N,N,N′,N′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of N,n,n ,n Tetramethylbenzidine Oxidation Mechanisms
Enzymatic Catalysis of N,N,N',N'-Tetramethylbenzidine Oxidation
The most well-characterized enzymatic catalysis of TMB oxidation is driven by peroxidases, which utilize a peroxide to oxidize a variety of substrates.
Horseradish Peroxidase (HRP) is a heme-containing enzyme widely used in biotechnology for its stability and high catalytic activity. acs.org It catalyzes the oxidation of TMB in the presence of hydrogen peroxide, a process that involves several distinct steps and intermediates. acs.orgkementec.com
The catalytic cycle of HRP is initiated by its interaction with hydrogen peroxide (H₂O₂). antibodiesinc.comantibodiesinc.com H₂O₂ acts as an oxidizing agent, initiating a two-electron oxidation of the native HRP enzyme (containing a Fe(III) heme center). antibodiesinc.com This reaction generates a water molecule and a highly oxidized intermediate known as Compound I (Cpd-I). acs.organtibodiesinc.com Cpd-I contains an oxoferryl [Fe(IV)=O] species and is the primary driving force for the subsequent oxidation of the TMB substrate. antibodiesinc.com
HRP + H₂O₂ → Compound I + H₂O acs.org
Compound I + TMB → Compound II + TMB•⁺ (TMB radical cation) acs.orgnih.gov
Compound II + TMB → HRP + TMB•⁺ acs.orgnih.gov
In this scheme, TMB acts as a reducing co-substrate, donating electrons to reduce Compound I and its subsequent intermediate, Compound II, thereby returning the enzyme to its native resting state and completing the catalytic cycle. antibodiesinc.comantibodiesinc.com The entire process involves two sequential single-electron oxidation events of the TMB molecule. antibodiesinc.comitwreagents.com
The first step in the oxidation of the TMB molecule by HRP's Compound I is a one-electron transfer. itwreagents.comcosmobio.co.jp This event results in the formation of a transient, unstable intermediate known as a TMB radical cation (TMB•⁺). cosmobio.co.jpresearchgate.net This species is a semiquinone-imine cation free radical. antibodiesinc.com The formation of this radical cation has been confirmed using techniques such as stopped-flow spectrophotometry and electron spin resonance (ESR). researchgate.netantibodiesinc.com Spectroscopically, the TMB radical cation (TMB•⁺) has a distinct absorption peak with a maximum wavelength (λmax) at 460 nm. researchgate.net
The initially formed TMB radical cation (TMB•⁺) is in rapid chemical equilibrium with a second one-electron oxidation product, a blue-green colored species known as a charge-transfer complex (CTC). antibodiesinc.comantibodiesinc.com This complex is formed between one molecule of the unoxidized, colorless TMB diamine (acting as the electron donor) and one molecule of the fully oxidized, yellow TMB diimine (acting as the electron acceptor). antibodiesinc.comantibodiesinc.com The CTC is the species responsible for the blue color typically observed in HRP-TMB assays, with a maximum absorbance at approximately 652-655 nm. itwreagents.comcosmobio.co.jp
Further oxidation, either through a second one-electron transfer facilitated by HRP (from Compound II to the native enzyme) or by acidification, leads to the formation of the final, stable two-electron oxidation product. antibodiesinc.comcosmobio.co.jp This product is a yellow-colored diimine species (TMB²⁺). antibodiesinc.comnih.gov The addition of an acid stop solution in an ELISA assay facilitates the complete conversion of the blue CTC to the yellow diimine, which has a maximum absorbance at 450 nm. antibodiesinc.comitwreagents.comcosmobio.co.jp This shift not only stops the enzymatic reaction but also enhances the signal's intensity and stability. antibodiesinc.comcosmobio.co.jp
The reaction scheme involves three key components with distinct spectral properties:
| Compound | Form | Color | Absorbance Maximum (λmax) |
|---|---|---|---|
| This compound (TMB) | Diamine (Reduced) | Colorless | 285 nm antibodiesinc.comantibodiesinc.com |
| Charge-Transfer Complex (CTC) | One-Electron Oxidation Product | Blue-Green | 652 nm antibodiesinc.comitwreagents.comantibodiesinc.com |
| Diimine (TMB²⁺) | Two-Electron Oxidation Product | Yellow | 450 nm antibodiesinc.comitwreagents.comantibodiesinc.com |
The kinetics of the HRP-catalyzed oxidation of TMB can be described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. primescholars.com Kinetic analyses are crucial for understanding the efficiency of the enzyme and optimizing assay conditions.
Stopped-flow techniques under both pre-steady-state and steady-state conditions have been used to determine the rate constants for the elementary steps of peroxidase-catalyzed TMB oxidation. For example, in a study using myeloperoxidase (another heme peroxidase), the following rate constants were determined at pH 5.4:
Compound I formation (Native Enzyme + H₂O₂): 2.6 x 10⁷ M⁻¹ s⁻¹ nih.gov
Compound I reduction by TMB (to Compound II): 3.6 x 10⁶ M⁻¹ s⁻¹ nih.gov
Compound II reduction by TMB (to Native Enzyme): 9.4 x 10⁵ M⁻¹ s⁻¹ nih.gov
These studies show that Compound II accumulates in the steady state. nih.gov The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters derived from steady-state kinetics. Km reflects the affinity of the enzyme for its substrate, with a lower Km value indicating a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme/Nanozyme | Substrate | Km (mM) | Vmax (10⁻⁸ M/s) |
|---|---|---|---|
| BSA-gold nanozymes | TMB | 0.03 primescholars.com | 2630 primescholars.com |
| Cu-MOF nanozyme | TMB | 0.179 researchgate.net | N/A |
| Cu-MOF nanozyme | H₂O₂ | 0.201 researchgate.net | N/A |
| Ce-SrMOFs nanozyme | TMB | 0.082 researchgate.net | N/A |
| Ce-SrMOFs nanozyme | H₂O₂ | 0.427 researchgate.net | N/A |
| Au–Ag–Pt Nanozyme | TMB | 3.61 nih.gov | 14.68 nih.gov |
Note: Vmax for BSA-gold nanozymes was reported in nM/sec and has been converted for consistency.
Nanozymes are nanomaterials that exhibit enzyme-like characteristics, and many have been developed that possess peroxidase-like activity. researchgate.netrsc.org These materials can catalyze the oxidation of TMB in the presence of H₂O₂, serving as robust and cost-effective alternatives to natural enzymes. rsc.orgrsc.org
Various nanomaterials, including metal oxides (e.g., Fe₃O₄, Fe₂O₃), noble metals, and carbon-based nanomaterials, have demonstrated this catalytic capability. rsc.orgacs.org The catalytic mechanism often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from the decomposition of H₂O₂ on the nanozyme's surface. acs.orgresearchgate.netrsc.org These radicals then oxidize TMB to its colored products. acs.orgacs.org
For example, the proposed mechanism for iron oxide nanozymes involves these steps:
Adsorption of H₂O₂ onto the nanoparticle surface. acs.orgresearchgate.net
Decomposition of H₂O₂ to generate surface-adsorbed hydroxyl radicals. acs.org
Oxidation of TMB by these radicals to produce the blue oxidized TMB (oxTMB) and water. acs.orgresearchgate.net
Nanozyme-mediated TMB oxidation also follows Michaelis-Menten kinetics. rsc.orgrsc.org Studies have shown that some nanozymes possess a higher affinity (lower Km) for TMB compared to natural HRP. primescholars.comresearchgate.net For instance, certain copper-poly(tannic acid) nanozymes and Ce-SrMOFs exhibited higher affinities for both TMB and H₂O₂ than many natural peroxidases. researchgate.netrsc.org The catalytic efficiency of nanozymes can be influenced by factors such as particle size, surface chemistry, pH, and temperature. nih.govpreprints.orgresearchgate.net
Nanozyme-Mediated Catalytic Oxidation of this compound
Peroxidase Mimicry by Metal-Based Nanomaterials
A multitude of metal-based nanomaterials have been shown to possess intrinsic peroxidase-like activity, catalyzing the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂). These "nanozymes" offer advantages over natural enzymes, including enhanced stability and cost-effectiveness. The catalytic mechanism, however, often differs from that of natural peroxidases like horseradish peroxidase (HRP).
While HRP relies on a heme cofactor, the peroxidase-like activity of many metal oxide nanozymes originates from the generation of highly reactive hydroxyl radicals (•OH). acs.orgacs.org The process typically involves the redox cycling of metal ions on the nanoparticle surface. For instance, a metal ion in a lower oxidation state, such as Cu(I) or Fe(II), can react with H₂O₂ in a Fenton-like reaction to produce •OH radicals. acs.orgacs.org These radicals are potent oxidizing agents that readily oxidize TMB, leading to the formation of a blue-colored product. acs.orgacs.org
The general mechanism can be summarized as follows:
Generation of Hydroxyl Radicals: Surface metal ions (Mⁿ⁺) react with H₂O₂ to produce hydroxyl radicals (•OH).
TMB Oxidation: The generated •OH radicals oxidize TMB to a radical cation (TMB•⁺).
Color Formation: The TMB radical cation is in equilibrium with a blue-colored charge-transfer complex. researchgate.net
Catalyst Regeneration: The oxidized metal ion (M⁽ⁿ⁺¹⁾) is then reduced back to its initial state by another H₂O₂ molecule, generating hydroperoxyl radicals (HO₂•) and completing the catalytic cycle. acs.org
The production of these free hydroxyl radicals is often the rate-limiting step in the catalytic process. acs.org The efficiency of different metal oxides as peroxidase mimics can vary significantly. For example, the redox reaction of Fe(II) with H₂O₂ is considerably slower than that of Cu(I), making copper-based nanozymes generally more active. acs.org
Various metal and metal oxide nanoparticles have been investigated for their peroxidase-mimicking abilities, including those based on iron, copper, gold, platinum, and ruthenium. acs.orgresearchgate.netrsc.orgnih.gov Bimetallic nanoparticles, such as Au-Ag, can also exhibit peroxidase-like activity, with the catalytic mechanism often involving the generation of •OH radicals. acs.org The composition and structure of these nanomaterials play a crucial role in their catalytic performance. researchgate.net
| Nanozyme | Proposed Key Reactive Species | Reference |
|---|---|---|
| Transition Metal Oxides (e.g., Fe₃O₄, CuO) | Hydroxyl radicals (•OH) | acs.org |
| Platinum Nanoparticles (PtNPs) | Hydroxyl radicals (•OH) on the particle surface | acs.org |
| Ruthenium Nanoparticles (Ru NPs) | Accelerated electron transfer | rsc.orgrsc.org |
| Au-Ag Bimetallic Nanoparticles | Hydroxyl radicals (•OH) | acs.org |
Peroxidase-Like Activity of Carbon Nanomaterials
Carbon-based nanomaterials, including graphene oxide (GO), reduced graphene oxide (rGO), and carbon dots (CDs), have emerged as a significant class of peroxidase mimics. rsc.orgrsc.orgnanomedicine-rj.com Their mechanism often involves the generation of reactive oxygen species (ROS) and is influenced by surface functional groups and doping with heteroatoms.
Graphene Oxide (GO) and Reduced Graphene Oxide (rGO): GO possesses intrinsic peroxidase-like activity, which is attributed to its oxygen-containing functional groups, such as carboxyl and epoxy groups. rsc.orgmdpi.com DFT calculations suggest that carbonyl groups on GO can act as the active centers. rsc.org The catalytic cycle involves the activation of the C=O bond. rsc.org Similar to some metal-based nanozymes, the oxidation of TMB by GO in the presence of H₂O₂ is thought to proceed via the generation of ROS. mdpi.com
Nitrogen-doping of rGO (N-rGO) has been shown to significantly enhance its peroxidase-like activity. acs.org Theoretical calculations indicate that N-rGO selectively activates H₂O₂ to form stabilized radical oxygen species adjacent to the nitrogen sites. These species then oxidize the peroxidase substrate, conferring specific peroxidase-mimicking activity to the nanomaterial. acs.org
Carbon Dots (CDs): CDs, particularly those doped with nitrogen (N-CDs), can exhibit robust peroxidase-like activity. nih.govmdpi.com The mechanism can involve the activation of oxygen to form superoxide radicals, which then oxidize TMB. mdpi.com In some cases, the pyrrolic nitrogen atoms in N-CDs can serve as both the catalytically active sites and the substrate-binding sites. mdpi.com
The interaction between the CD surface and the TMB molecule is crucial. Functional groups on the surface of CDs can interact with the amino groups of TMB, facilitating electron transfer from TMB to the nanozyme. mdpi.com This enhances the electron density and mobility within the CD, boosting its catalytic activity. mdpi.com Some studies propose that the catalytic mechanism involves an increase in electron density on the CDs due to electron transfer from TMB, which in turn accelerates the electron transfer from the CDs to H₂O₂, thereby increasing the rate of TMB oxidation. mdpi.com
| Nanozyme | Substrate | Kₘ (mM) | Reference |
|---|---|---|---|
| Carbon Nanoparticles (CNPs) | TMB | 0.198 | rsc.org |
| Carbon Nanoparticles (CNPs) | H₂O₂ | 1.112 | rsc.org |
| Horseradish Peroxidase (HRP) | TMB | 0.434 | rsc.org |
Proposed Mechanistic Models for Nanocatalytic Oxidation (e.g., Langmuir–Hinshelwood)
The kinetics of TMB oxidation by nanozymes often follow the Michaelis-Menten model, similar to natural enzymes. rsc.orgresearchgate.net To further elucidate the reaction mechanism at the nanoparticle surface, the Langmuir–Hinshelwood model has been proposed and applied. researchgate.netnih.govresearchgate.net
The Langmuir–Hinshelwood mechanism suggests that the reaction occurs between molecules that are adsorbed onto the surface of the catalyst. nih.govresearchgate.net In the context of TMB oxidation by a nanozyme in the presence of H₂O₂, the model involves the following steps:
Adsorption of Reactants: Both TMB and H₂O₂ molecules adsorb onto the surface of the nanoparticle. researchgate.netnih.gov
Surface Reaction: The adsorbed H₂O₂ generates reactive oxygen species (ROS), such as hydroxyl radicals, on the surface. Concurrently, adsorbed TMB molecules react with these surface-bound ROS. researchgate.net This surface reaction is often the rate-determining step of the catalytic cycle. researchgate.netresearchgate.net
Desorption of Products: The oxidized TMB product (oxTMB) then desorbs from the nanoparticle surface, freeing up the active sites for a new catalytic cycle to begin. researchgate.net
Kinetic studies using platinum nanoparticles have provided evidence supporting the Langmuir–Hinshelwood mechanism for TMB oxidation. nih.gov These studies have shown that both H₂O₂ and TMB adsorb on the platinum surface to react. nih.gov It has also been observed that the product, oxTMB, can adsorb strongly to the nanoparticle surface, which can lead to product inhibition of the reaction. nih.govresearchgate.net The catalytic rate in this model is influenced by the adsorption equilibrium constants of the reactants on the nanozyme surface. researchgate.netresearchgate.net
Other Biological Catalytic Systems
While peroxidases and their mimics are the most common catalysts for TMB oxidation, other biological systems can also facilitate this reaction. TMB, having a low redox potential, is susceptible to oxidation by various moderately oxidizing agents. acs.orgacs.org
For instance, the oxidation of TMB has been studied with myeloperoxidase, which, like HRP, involves oxidized intermediates (compounds I and II). nih.gov The mechanism was determined to be two successive one-electron oxidations of TMB. nih.gov
Furthermore, non-enzymatic biological molecules can induce TMB oxidation under specific conditions. A notable example is the photocatalytic activity of a double-stranded DNA–SYBR Green I complex. rsc.org When irradiated with light corresponding to its excitation wavelength, this complex can catalyze the oxidation of TMB. rsc.org This suggests that under certain conditions, even common biological structures, when combined with a photosensitizer, can act as catalysts for TMB oxidation.
Non-Enzymatic Oxidation Pathways and Redox Chemistry
Beyond enzymatic and nanozyme-catalyzed reactions, TMB can be oxidized through various non-enzymatic chemical pathways. Its low redox potential makes it a good reducing agent, susceptible to oxidation by a range of chemical oxidants and even by photo-induction. acs.orgacs.org
Oxidation by Chemical Oxidizing Agents (e.g., Ce⁴⁺, MnO₄⁻, Cr₂O₇²⁻)
This compound can be readily oxidized by a variety of strong chemical oxidizing agents. These include cerium(IV) ions (Ce⁴⁺), permanganate (MnO₄⁻), and dichromate (Cr₂O₇²⁻). researchgate.net The reaction involves the transfer of electrons from TMB to the oxidizing agent.
The oxidation process typically proceeds in two steps:
One-electron oxidation: TMB is first oxidized to a radical cation (TMB•⁺). researchgate.netitwreagents.comantibodiesinc.com This radical cation can form a blue-colored charge-transfer complex with an unoxidized TMB molecule, which has a characteristic absorbance maximum around 652 nm. researchgate.netitwreagents.comrsc.org
Two-electron oxidation: Further oxidation of the radical cation leads to the formation of a diimine dication (TMB²⁺). itwreagents.comantibodiesinc.com This species is yellow and has an absorbance maximum at approximately 450 nm. researchgate.netitwreagents.comrsc.org
The specific product formed (the blue charge-transfer complex or the yellow diimine) can depend on the reaction conditions, including the concentration of the oxidizing agent. antibodiesinc.com For example, exposing TMB to a large excess of an oxidant like H₂O₂ can lead to the complete conversion to the yellow diimine form. antibodiesinc.com
| Oxidation State | Product | Color | Absorbance Maximum (λₘₐₓ) | Reference |
|---|---|---|---|---|
| One-electron oxidation | Radical cation / Charge-transfer complex | Blue | ~652 nm | researchgate.netitwreagents.comrsc.org |
| Two-electron oxidation | Diimine | Yellow | ~450 nm | researchgate.netitwreagents.comrsc.org |
Photo-Induced Oxidation and Radical Formation
This compound can undergo oxidation when exposed to light, a process known as photo-induced oxidation. acs.orgacs.org This process can lead to the formation of the TMB radical cation.
The mechanism of photo-induced oxidation can involve the generation of reactive oxygen species. For instance, light can induce the formation of hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents that can readily oxidize TMB. researchgate.net This process can be facilitated by photosensitizers, which absorb light and transfer the energy to surrounding molecules, leading to the formation of these reactive species. An example is the dsDNA-SYBR Green I complex, which, upon light irradiation, catalyzes TMB oxidation. rsc.org
The formation of the TMB radical cation (TMB•⁺) is a key step in both chemical and photo-induced oxidation pathways. researchgate.net The presence of this radical species has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy. researchgate.net The stability and reactivity of this radical cation are central to the utility of TMB as a chromogenic substrate in various analytical methods.
Modulation of Oxidation Kinetics by Reaction Environment
The oxidation of this compound (TMB) is a nuanced process, highly susceptible to the conditions of the reaction environment. Factors such as pH, solvent system, and the presence of stabilizing agents can significantly influence the rate of reaction, the nature of the intermediates, and the stability of the final colored products. Understanding these influences is critical for optimizing TMB-based assays and ensuring reliable, reproducible results.
The pH of the reaction medium is a critical determinant in the TMB oxidation pathway, directly influencing which oxidation product is favored and the stability of that product. The oxidation process involves two sequential one-electron transfers. The initial one-electron oxidation of the colorless TMB diamine yields a blue-green colored product, which is a charge-transfer complex (CTC) in rapid equilibrium with a cation radical. nih.govantibodiesinc.com This CTC exhibits a maximum absorbance (λmax) at approximately 652 nm. nih.govantibodiesinc.com A subsequent one-electron oxidation results in the formation of a yellow-colored diimine product, which has a λmax at 450 nm. nih.govantibodiesinc.com
The equilibrium between these two colored species is highly pH-dependent. Slightly acidic conditions (e.g., pH 5.5) favor the formation and stability of the blue-green CTC. nih.govnih.gov However, lowering the pH to a highly acidic environment (e.g., pH 1.0-3.3) shifts the reaction directionality. nih.govnih.govmdpi.com This acidification leads to the complete dissociation of the CTC, driving the equilibrium toward the exclusive formation of the stable, yellow diimine product. nih.govnih.gov This shift is not merely a conversion; it also enhances the signal, as the molar absorptivity of the yellow diimine is significantly increased under highly acidic conditions. nih.gov One study observed a 3.2-fold increase in the absorbance at 450 nm when the pH was shifted from 5.5 to 1.0 after the reaction. nih.govnih.gov
While acidic pH is crucial for the stability of the final yellow product, the initial catalytic oxidation has its own optimal pH range. TMB's solubility is improved at a moderately acidic pH due to the protonation of one of its amine groups. bohrium.com However, excessively low pH can lead to the protonation of both amine groups, rendering the substrate resistant to catalytic oxidation. bohrium.com Conversely, at pH values above 6, the oxidation of TMB can be enhanced due to the increased availability of electrons on the amino group. bohrium.com The optimal pH for the enzymatic reaction itself can vary; for instance, some peroxidase-like nanozymes show maximum activity around pH 4. bohrium.comnih.gov Therefore, the choice of pH involves a trade-off between optimizing initial reaction kinetics and ensuring the stability and desired spectral characteristics of the final product. In many applications, particularly ELISAs, the reaction is run at a moderately acidic pH to generate the blue CTC, and then "stopped" by the addition of a strong acid, which simultaneously halts the enzyme and converts the product to the more stable and intensely absorbing yellow diimine for quantification. antibodiesinc.com
| pH Condition | Dominant Product | Color | Absorbance Max (λmax) | Key Findings | Citations |
|---|---|---|---|---|---|
| Slightly Acidic (e.g., 5.5) | Charge-Transfer Complex (CTC) | Blue-Green | ~652 nm | Favors formation of the initial one-electron oxidation product. | nih.govnih.gov |
| Highly Acidic (e.g., 1.0) | Diimine | Yellow | ~450 nm | Drives complete conversion to the two-electron oxidation product; increases product stability and molar absorptivity. | nih.govantibodiesinc.comnih.gov |
| Neutral (e.g., 7.4) | System Dependent | Variable | Variable | Optimal for some specific catalytic systems (e.g., HRP in certain micellar environments), but generally less common for standard assays. | nih.gov |
| Alkaline (>8.0) | - | - | - | Can inhibit enzyme activity, leading to less product formation. | nih.gov |
The insolubility of TMB in aqueous solutions necessitates the use of organic co-solvents or surfactant-based systems to facilitate its use in biological assays. chemrxiv.org These additives, however, do more than simply solubilize the substrate; they can profoundly alter the reaction's kinetics and even its fundamental pathway.
Organic Solvents: TMB is commonly dissolved in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) to create a stock solution, which is then diluted into an aqueous buffer for the assay. nih.govnih.gov While necessary, the concentration of these solvents can impact the reaction. Studies have shown that increasing the volume fraction of the organic solvent can have an inverse correlation with the formation rate of TMB oxidation intermediates. nih.gov Macromolecular agents like polyethylene glycol (PEG) have also been studied, demonstrating that their presence can decrease the diffusion of TMB and increase the Michaelis constant (KM) of the enzyme, suggesting a less efficient enzyme-substrate interaction. nih.gov
Micellar Systems: Micellar environments, created by surfactants like sodium dodecyl sulfate (B86663) (SDS), can dramatically modulate TMB oxidation pathways. Research has revealed that SDS-based micelles can steer the reaction away from the typical one-electron pathway. nih.govnih.gov Instead of forming the unstable blue CTC, the reaction in an SDS micellar system can proceed via a direct two-electron oxidation to the stable yellow diimine product (TMBox2). nih.govnih.gov This pathway modification is significant as it produces a more stable final product without the need for an acid-stopping solution. nih.gov
The mechanism behind this shift is attributed to the unique microenvironment of the micelle. nih.govbohrium.com The hydrophobic TMB molecule is encapsulated within the hydrophobic core of the negatively charged micelle. chemrxiv.org This sequestration, combined with electrostatic interactions at the charged micelle surface, is believed to decouple the complex that normally forms between the oxidized diimine and unreacted TMB, thereby favoring the direct two-electron transfer. nih.gov Other micellar systems, such as reversed micelles of Aerosol OT (AOT) in nonpolar solvents, have also been shown to influence TMB oxidation, with observed effects ranging from activation to inhibition depending on the specific co-substrates present in the system. acs.org
| System | Component(s) | Primary Effect on TMB Oxidation | Mechanism/Observation | Citations |
|---|---|---|---|---|
| Organic Co-solvent | DMSO, NMP | Solubilizes TMB; high concentrations can decrease reaction rate. | Required for aqueous assays due to TMB's hydrophobicity. | nih.govnih.gov |
| Macromolecular Agent | Polyethylene Glycol (PEG) | Decreases reaction efficiency. | Increases enzyme KM and reduces TMB diffusion. | nih.gov |
| Anionic Micelle | Sodium Dodecyl Sulfate (SDS) | Alters pathway to favor direct two-electron oxidation. | Forms stable yellow diimine directly; avoids unstable blue intermediate. The micellar microenvironment provides spatial and electrostatic isolation. | nih.govbohrium.comnih.gov |
| Reversed Micelle | Aerosol OT (AOT) | Activates or inhibits TMB oxidation. | Effect is highly dependent on other co-substrates present in the reaction. | acs.org |
The utility of TMB in many applications, especially in histochemistry, is often limited by the instability of its reaction products, which can fade or dissolve during subsequent processing steps like dehydration in ethanol (B145695). nih.govnih.govumich.edu To overcome this, various stabilizers and excipients are incorporated into TMB formulations to enhance reaction performance and ensure the longevity of the colored product.
Inorganic Stabilizers: One of the most effective stabilizers for the TMB oxidation product is ammonium (B1175870) molybdate (B1676688) (or ammonium heptamolybdate). nih.govumich.edunih.gov Treatment with an ammonium molybdate solution after the TMB reaction results in the formation of highly stable, electron-dense TMB-AM crystals. nih.govbohrium.comumich.edu These crystals are markedly resistant to extraction by ethanol and show long-term stability against fading. umich.edu The proposed mechanism involves the formation of an insoluble salt between the positively charged, oxidized TMB polymer and the negatively charged molybdic ions. nih.govumich.edu Another stabilization method involves a combination of diaminobenzidine (DAB), cobalt ions (Co²⁺), and H₂O₂, which also renders the TMB product insoluble and stable for further histological procedures. nih.gov
Organic and Polymeric Excipients: To improve the solubility and stability of the TMB substrate itself in aqueous solutions, cyclodextrins have been employed. 2-hydroxypropyl-β-cyclodextrin can form a 1:1 inclusion complex with TMB, significantly increasing its water solubility and stability in solution for extended periods. nih.gov However, some evidence suggests that this encapsulation of TMB within the cyclodextrin cavity might hinder its oxidation by peroxidase enzymes. chemrxiv.org
Polymers such as polyvinylpyrrolidone (PVP) are also used as stabilizers in TMB substrate solutions. chemrxiv.org These agents can help prevent the spontaneous oxidation of TMB during storage, which can be catalyzed by trace amounts of transition metals. chemrxiv.org To counteract this metal-catalyzed degradation, chelating agents like ethylenediaminetetraacetic acid (EDTA) are commonly included in commercial TMB substrate formulations. chemrxiv.org
| Agent | Type | Target | Function and Mechanism | Citations |
|---|---|---|---|---|
| Ammonium Molybdate | Inorganic Salt | Oxidized TMB Product | Forms insoluble, stable TMB-AM crystals, preventing dissolution and fading. Proposed to be an insoluble salt formation. | nih.govbohrium.comumich.edunih.gov |
| 2-Hydroxypropyl-β-cyclodextrin | Cyclic Oligosaccharide | TMB Substrate | Forms a water-soluble inclusion complex with TMB, increasing its solubility and stability in solution. | antibodiesinc.comnih.gov |
| DAB/Cobalt/H₂O₂ | Mixed Reagent | Oxidized TMB Product | Stabilizes the TMB product, making it resistant to ethanol and subsequent processing. | nih.gov |
| EDTA | Chelating Agent | TMB Substrate Solution | Sequesters trace metal ions that can catalyze the spontaneous, non-enzymatic oxidation of TMB during storage. | chemrxiv.org |
| Polyvinylpyrrolidone (PVP) | Polymer | TMB Substrate Solution | Acts as a stabilizing agent in the formulation, potentially by preventing aggregation or non-specific oxidation. | chemrxiv.org |
Advanced Analytical Applications and Methodologies Employing N,n,n ,n Tetramethylbenzidine
Spectrophotometric Detection Systems
Spectrophotometry is a primary method for leveraging the properties of TMB. The enzymatic oxidation of TMB, typically by horseradish peroxidase (HRP) in the presence of hydrogen peroxide, results in colored products that can be quantitatively measured. This principle forms the basis for numerous assays.
Quantitative Spectrophotometric Analysis of N,N,N',N'-Tetramethylbenzidine Oxidation Products
The oxidation of TMB is a stepwise process that yields distinct chemical species with unique spectral properties. The initial one-electron oxidation of TMB results in the formation of a blue-colored radical cation. researchgate.netnih.gov This species exists in equilibrium with a charge-transfer complex formed between the unoxidized TMB diamine and the two-electron oxidation product, the yellow diimine. nih.govantibodiesinc.com
This blue charge-transfer complex exhibits a maximum absorbance (λmax) at approximately 652 nm. antibodiesinc.comitwreagents.com Further oxidation leads to the formation of the yellow diimine, which has a maximum absorbance at 450 nm. antibodiesinc.comitwreagents.com The reaction can be stopped by the addition of an acid, which converts the intermediate blue product entirely to the final yellow diimine. antibodiesinc.comitwreagents.com This acidification step not only halts the enzymatic reaction but also enhances the signal, as the molar absorptivity of the yellow diimine is greater than that of the blue charge-transfer complex. antibodiesinc.comantibodiesinc.com Specifically, the molar extinction coefficient (ε) for the blue charge-transfer complex is reported as 39,000 M⁻¹ cm⁻¹, while the yellow diimine has a molar extinction coefficient of 59,000 M⁻¹ cm⁻¹. itwreagents.com The stoichiometry of the reaction is such that for every mole of hydroperoxide reduced, either 0.5 moles of the charge-transfer complex or 1 mole of the diimine is formed. itwreagents.com
Table 1: Spectrophotometric Properties of TMB Oxidation Products
| Oxidation Product | Color | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |
|---|---|---|---|
| Charge-Transfer Complex | Blue | 652 nm itwreagents.com | 39,000 M⁻¹ cm⁻¹ itwreagents.comacs.org |
| Diimine Cation | Yellow | 450 nm itwreagents.com | 59,000 M⁻¹ cm⁻¹ itwreagents.comcosmobio.co.jp |
Kinetic Spectrophotometric Method Development
Kinetic spectrophotometric methods monitor the rate of the color change of TMB over time to determine the concentration or activity of an enzyme or analyte. The rate of TMB oxidation is proportional to the activity of the peroxidase enzyme, allowing for the quantification of HRP or HRP-labeled components in a sample. nih.govresearchgate.net
These kinetic assays can be performed by monitoring the increase in absorbance at either 652 nm (for the blue product) or 450 nm (for the yellow product after acidification). itwreagents.comresearchgate.net The development of these methods has focused on optimizing reaction conditions such as pH, substrate concentration (TMB and H₂O₂), and temperature to achieve maximum sensitivity and a linear response. nih.govnih.gov For instance, studies have determined the rate constants for the elementary steps of myeloperoxidase-catalyzed TMB oxidation, providing a more accurate assay for this enzyme. nih.gov The reaction kinetics are often monitored at wavelengths of 370 nm, 450 nm, and 650 nm to understand the complete reaction mechanism. researchgate.net
High-Sensitivity Chromogenic Assays: Enhancing Color Purity and Signal Intensity
Efforts to improve the sensitivity of TMB-based assays have focused on enhancing the color purity and signal intensity of the final product. The addition of an acid stop solution is a common method to amplify the signal, as it converts the blue intermediate to the more intensely colored yellow diimine, which can result in a 3 to 4-fold increase in optical density. antibodiesinc.comantibodiesinc.com
Researchers have systematically evaluated various formulation parameters to optimize TMB substrate performance. nih.gov These include buffer pH, composition, molarity, the inclusion of organic solvents like DMSO, and the use of polymer stabilizers. nih.govchemrxiv.org An optimized formulation might include a sodium citrate (B86180) buffer at pH 4.5, 5% DMSO, and stabilizers like 2-hydroxy-β-cyclodextrin. nih.gov Such optimizations aim to increase the signal-to-noise ratio, ensuring a more sensitive and reliable assay. nih.gov The stability of the TMB reagent itself has also been a focus, with the development of two-component systems that prevent discoloration and are stable for extended periods. nih.gov
Applications in Diagnostic Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC))
TMB is a cornerstone of many diagnostic immunoassays due to its high sensitivity and safety profile compared to other chromogenic substrates. nih.govnih.govbiocompare.com
In Enzyme-Linked Immunosorbent Assay (ELISA) , an HRP-conjugated antibody binds to the target antigen. biocompare.combiopanda-diagnostics.com The subsequent addition of TMB substrate results in a color change that is proportional to the amount of bound antigen. biocompare.comthermofisher.com This colorimetric signal is typically measured at 450 nm after stopping the reaction with acid. itwreagents.com TMB's high sensitivity makes it the preferred substrate for detecting low concentrations of analytes. nih.govnih.gov
In Immunohistochemistry (IHC) , TMB is used to visualize the location of antigens in tissue sections. biocompare.combiopanda-diagnostics.com The HRP-catalyzed oxidation of TMB produces an insoluble, colored precipitate at the site of the antigen-antibody reaction, allowing for microscopic visualization.
Electrochemical Sensing Platforms
Beyond spectrophotometry, the redox properties of TMB are well-suited for electrochemical detection methods. These platforms measure changes in electrical signals resulting from the oxidation and reduction of TMB species.
Amperometric and Potentiometric Detection of this compound Redox Species
Amperometric and potentiometric techniques offer an alternative to colorimetric detection, providing high sensitivity and the potential for miniaturization. kobv.denih.gov
Amperometry measures the current generated by the oxidation or reduction of TMB at an electrode surface. nih.gov The enzymatically oxidized TMB can be electrochemically reduced at an electrode held at a specific potential, generating a measurable current that is proportional to the concentration of the oxidized TMB. nih.govresearchgate.net Studies have shown that the oxidized TMB product can be detected at a potential of +0.1 V. nih.gov The electrochemical behavior of TMB is highly dependent on pH and the electrode material. kobv.deresearchgate.net For instance, screen-printed gold electrodes at a very low pH of 1 have been found to be well-suited for the reversible redox reaction of TMB, providing good signal stability. kobv.de In contrast, carbon screen-printed electrodes may show altered signal responses after reaction with TMB at low pH. kobv.de
Cyclic voltammetry studies have revealed that TMB undergoes a two-electron oxidation-reduction process, with distinct oxidation and reduction peaks. researchgate.netuniroma2.it For example, on certain electrodes, two oxidation peaks have been observed at approximately 180 mV and 350 mV. researchgate.net
Table 2: Electrochemical Properties of TMB on Different Electrodes
| Electrode Material | pH | Method | Key Findings |
|---|---|---|---|
| Screen-Printed Gold | 1 | Cyclic Voltammetry, Amperometry | Reversible redox reaction, good signal stability. kobv.de |
| Screen-Printed Carbon | 1 | Cyclic Voltammetry | Signal response changes after reaction. kobv.de |
| Glassy Carbon | 5.0 | Flow Injection Analysis | Optimal detection at +100 mV vs. Ag/AgCl. uniroma2.it |
| Screen-Printed Electrodes | Not specified | Cyclic Voltammetry | Two oxidation peaks at 180 mV and 350 mV. researchgate.net |
Potentiometry , which measures the potential difference between two electrodes, can also be utilized, although amperometric methods are more common for TMB-based assays. The development of these electrochemical sensors provides a path toward rapid, portable, and cost-effective diagnostic tools. kobv.de
Voltammetric Characterization of this compound Redox Behavior (e.g., Cyclic Voltammetry)
The electrochemical behavior of TMB is central to its application in voltammetric biosensors. Cyclic voltammetry (CV) is a key technique used to study the redox processes of TMB. onlineacademicpress.com TMB undergoes a two-electron oxidation-reduction process. researchgate.net In CV studies, this is typically observed as two distinct oxidation peaks and two corresponding reduction peaks.
For instance, using a screen-printed electrode, the cyclic voltammogram of TMB can show two oxidation peaks at approximately 180 mV and 350 mV, with corresponding reduction peaks at 350 mV and 200 mV (versus a silver reference electrode). researchgate.net The presence of horseradish peroxidase (HRP), an enzyme often used in conjunction with TMB, can shift these peak potentials to higher values (e.g., oxidation peaks at 250 mV and 440 mV) and decrease the peak currents. researchgate.net
The redox behavior of TMB is influenced by factors such as the electrode material and the composition of the electrolyte solution. For example, on a carbon working electrode, oxidation peaks for a TMB solution have been observed at 0.10 V and 0.290 V, with reduction peaks at 0.040 V and 0.190 V. kementec.com The peak heights are concentration-dependent, showing a linear response with increasing TMB concentrations. kementec.com
Interactive Data Table: Representative Cyclic Voltammetry Peak Potentials of TMB
| Electrode Type | Condition | Oxidation Peak 1 (V) | Oxidation Peak 2 (V) | Reduction Peak 1 (V) | Reduction Peak 2 (V) |
| Screen-Printed Electrode | TMB alone | 0.180 | 0.350 | 0.350 | 0.200 |
| Screen-Printed Electrode | TMB with HRP | 0.250 | 0.440 | 0.350 | 0.200 |
| Carbon Working Electrode | TMB solution | 0.10 | 0.290 | 0.040 | 0.190 |
Fabrication and Performance of Electrochemical Biosensors
Electrochemical biosensors utilizing TMB offer advantages in terms of speed, cost-effectiveness, and portability for the detection of various analytes, including DNA and antibodies. nih.govmdpi.com The fabrication of these biosensors often involves the modification of an electrode surface to immobilize a biological recognition element. mdpi.com
In enzyme-linked immunosensors, TMB acts as a substrate for an enzyme label, typically HRP. The enzyme catalyzes the oxidation of TMB, producing an electroactive product (oxidized TMB, or TMBox) that can be detected electrochemically. researchgate.net This signal is proportional to the concentration of the target analyte.
For example, an immunosensor for detecting antibodies against SARS-CoV-2 was developed by immobilizing the N-protein on a screen-printed carbon electrode. The presence of the target antibody was quantified by the HRP-catalyzed oxidation of TMB, which was measured using chronoamperometry. researchgate.net This method demonstrated a linear response to antibody concentrations. researchgate.net Similarly, electrochemical detection of antibodies against Mycobacterium avium subspecies paratuberculosis has been achieved by measuring the HRP-TMB reaction. nih.gov
The sensitivity of these immunosensors can be significantly high. For instance, amperometric biosensing of HRP and hydrogen peroxide (H₂O₂) using TMB as a redox mediator has achieved detection limits as low as 25 pM for HRP and 0.54 pM for H₂O₂. core.ac.uk
While enzyme-based sensors are common, non-enzymatic electrochemical sensors offer advantages by eliminating the potential instability of enzymes. rsc.orgnih.gov In some non-enzymatic approaches, TMB can function as an electrochemical indicator for DNA hybridization. nih.gov TMB has been shown to be a non-carcinogenic DNA indicator for genosensing, where it can detect the hybridization of a single-stranded DNA probe with its target sequence. nih.gov
The development of these sensors often involves the use of nanomaterials to enhance sensitivity and performance. researchgate.net For instance, a label-free electrochemical biosensor for detecting CGG trinucleotide repeats was constructed by immobilizing a recognition element on a gold disk electrode and using a bifunctional probe containing an electro-active ferrocenyl group in solution with TMB. merckmillipore.com
Advanced Signal Amplification Strategies
To enhance the sensitivity and lower the detection limits of TMB-based biosensors, various signal amplification strategies have been developed. These strategies focus on increasing the amount of detectable signal generated from the biorecognition event.
Enzyme Immobilization and Functionalization via Nano-bioconjugates
Nano-bioconjugates, which are hybrid materials combining biomolecules and nanomaterials, are used to amplify the signal in electrochemical biosensors. nih.govresearchgate.net By immobilizing a high density of enzymes, such as HRP, onto nanomaterials, the catalytic activity at the electrode surface is increased, leading to a stronger signal from the TMB substrate.
Strategies for enzyme immobilization include covalent bonding, cross-linking, and adsorption onto various nanostructures. nih.gov The choice of nanomaterial and immobilization method is crucial for maintaining the enzyme's activity and stability. nih.gov
Enhancement through Metal Nanozyme and Conductive Polymer Modifications
Metal nanoparticles that exhibit enzyme-like activity, known as nanozymes, can be used to enhance the catalytic oxidation of TMB. researchgate.net For example, chitosan-capped multibranched gold-silver-platinum (Au-Ag-Pt) nanoparticles have been shown to possess peroxidase-like activity, catalyzing the oxidation of TMB in the presence of H₂O₂. acs.org
Conductive polymers can also be integrated into the sensor design to improve performance. For instance, a nanozyme consisting of Co-ZIF-67 metal-organic framework nanoparticles coated with polyaniline demonstrated enhanced catalytic activity for the oxidation of various substrates. researchgate.net The modification of nanozyme surfaces can also improve their interaction with TMB. For example, cysteine modification on gold nanozymes has been shown to enhance the binding between the nanozyme and the TMB substrate through electrostatic interactions, thereby improving its peroxidase-like activity. researchgate.net
Electrochemical Acceleration of this compound Oxidation for Signal Intensification
The inherent redox properties of this compound (TMB) that lead to a color change upon oxidation can also be harnessed for electrochemical detection, offering a highly sensitive alternative to traditional spectrophotometry in immunoassays. Electrochemical methods provide a direct measure of the enzymatic reaction by detecting the electron transfer involved in TMB oxidation. This approach can lead to significant signal intensification and lower detection limits.
Various electrochemical techniques have been employed to accelerate and enhance the signal from TMB oxidation. Amperometry, which measures the current produced by the oxidation or reduction of a substance at a constant potential, is a common method. In the context of a horseradish peroxidase (HRP)-based immunoassay, the enzymatically oxidized TMB can be electrochemically reduced at an electrode surface, generating a measurable current that is proportional to the concentration of HRP. mdpi.com
Flow injection analysis (FIA) coupled with an amperometric detector has been shown to be an effective system for the sensitive detection of HRP activity using TMB as the substrate. bohrium.comnih.gov In such a system, the reaction mixture is passed over an electrode held at a specific potential to either oxidize or reduce the TMB products. For instance, the enzymatic product of TMB oxidation can be detected at a potential of +0.1 V (vs. a silver pseudo-reference electrode) at a screen-printed electrode. nih.gov To ensure repeatable signals and a short analysis time, a high flow rate of an acidic solution, such as 0.5 M sulfuric acid, can be utilized. bohrium.comnih.gov This methodology has achieved detection limits for HRP as low as 2x10⁻¹⁴ M after a 15-minute incubation. nih.gov
Another powerful technique for signal amplification is redox cycling. This method involves the continuous oxidation and reduction of TMB between two electrodes held at different potentials. The oxidized TMB generated by the HRP enzyme is reduced at one electrode, and the resulting reduced TMB is then re-oxidized at the other electrode. This cycling process amplifies the current, leading to a significant enhancement in signal sensitivity. Chronoamperometry-based redox cycling has demonstrated a substantial increase in sensitivity compared to conventional chronoamperometry with a single working electrode. acs.org
The choice of electrode material and the pH of the medium are critical factors that influence the electrochemical behavior of TMB. Studies have shown that the electrochemistry of TMB is highly dependent on these parameters. For instance, screen-printed gold electrodes at a very low pH (pH 1) have been found to be well-suited for the reproducible electrochemical detection of TMB due to the reversible nature of the redox reaction under these conditions. kobv.de In contrast, at moderately acidic conditions (pH 4), reproducible detection can be challenging with either carbon or gold electrodes. kobv.de
The application of these electrochemical methods has been successfully demonstrated in various immunoassay formats, including competitive enzyme-linked immunosorbent assays (ELISAs). rsc.orgresearchgate.net The enhanced sensitivity achieved through electrochemical detection allows for the quantification of analytes at very low concentrations, making it a valuable tool for clinical diagnostics and other analytical applications.
Systematic Optimization of Substrate Formulations for Signal Enhancement in Immunoassays
While TMB has been a cornerstone of colorimetric immunoassays for decades, systematic optimization of its substrate formulation has been a relatively recent area of intensive research. nih.gov Enhancing the performance of TMB substrate solutions is crucial for developing stable, high-performance diagnostics. A comprehensive understanding of how formulation parameters influence signal intensity and stability is key to this optimization. nih.gov
A systematic evaluation of key factors affecting TMB substrate performance has been undertaken, focusing on several critical parameters:
Buffer pH, Composition, and Molarity: The pH of the buffer significantly impacts the rate of the enzymatic reaction and the stability of the oxidized TMB product. The optimal pH for TMB oxidation by HRP is typically in the acidic range. nih.gov The composition and molarity of the buffer also play a role in reaction kinetics and signal stability.
Specific Ion Effects: The presence of certain ions can either enhance or inhibit the enzymatic reaction. A systematic investigation into these effects can lead to the identification of ions that promote a stronger signal.
Incorporation of Organic Solvents: Organic solvents can be included in the formulation to improve the solubility of TMB and to enhance the reaction rate.
Use of Polymer Stabilizers: Polymers can be added to the substrate solution to increase its stability and prevent the precipitation of the oxidized TMB product, thereby ensuring a more consistent and reliable signal.
Through a systematic investigation that included an extensive review of existing literature and patents, an optimized TMB formulation was developed. This formulation demonstrates the synergistic effect of carefully selected components to maximize signal intensity in immunoassays. nih.gov
| Component | Final Concentration |
|---|---|
| Sodium Citrate Buffer (pH 4.5) | 0.2 mol/L |
| DMSO | 5% |
| CaCl₂ | 0.37 mmol/L |
| 2-hydroxy-β-cyclodextrin | 0.4 mmol/L |
| TMB | 0.8 mmol/L |
| H₂O₂ | 1.3 mmol/L |
The performance of this optimized formulation was benchmarked against previously reported formulations and showed significant improvements in signal enhancement. nih.gov This systematic approach to formulation optimization highlights the importance of considering the entire chemical environment of the enzymatic reaction to achieve superior analytical sensitivity and reliability in immunoassays.
Synthetic Strategies and Derivatization Studies of N,n,n ,n Tetramethylbenzidine
Established and Novel Synthetic Pathways
The preparation of TMB can be approached through several synthetic strategies, ranging from classical chemical reactions to more modern electrochemical methods.
The synthesis of TMB can conceptually be achieved through the exhaustive methylation of benzidine (B372746). This method involves the introduction of four methyl groups onto the nitrogen atoms of the benzidine core. While specific procedures for the direct methylation of benzidine to yield N,N,N',N'-tetramethylbenzidine are not extensively detailed in readily available literature, the general principles of N-alkylation of aromatic amines are well-established. Such reactions typically employ methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to neutralize the acid produced during the reaction. The free amine groups of a starting material like benzidine can be protected to prevent multiple alkylations on the same nitrogen atom if a controlled synthesis is desired.
A prevalent and efficient method for the synthesis of TMB involves the oxidative coupling of N,N-dimethylaniline (DMA). This approach relies on the formation of a carbon-carbon bond between two molecules of DMA at their para positions. The reaction is typically facilitated by an oxidizing agent.
A sophisticated variation of this method is the electrosynthetic route, specifically the dehydrodimerization of DMA. This electrochemical process is conducted under a controlled voltage and offers a high degree of efficiency in producing TMB. The anodic oxidation of N,N-dimethylaniline at a platinum electrode in an acidic buffer has been shown to yield this compound and its oxidized quinoidal form as the primary products.
The general mechanism for the oxidative coupling of N,N-dialkylanilines often involves a single electron transfer (SET) as the rate-determining step. wikipedia.org This generates a radical cation which can then dimerize. In the context of transition metal-catalyzed oxidative reactions of N,N-dialkylanilines, the role of the catalyst is often to initiate the formation of radical species from an oxidant, which then react with the aniline (B41778) derivative. wikipedia.org
While oxidative coupling is a primary route, other synthetic strategies can be envisaged or have been developed for related compounds, suggesting potential avenues for TMB synthesis. For instance, a synthetic method for 3,3',5,5'-tetramethylbenzidine (B1203034) involves the oxidation of 2,6-dimethylaniline (B139824) to form an azobenzene (B91143) intermediate, which is then reduced and rearranged in a one-step process using zinc powder and concentrated hydrochloric acid. google.com This highlights the potential of multi-step sequences involving oxidation, reduction, and rearrangement reactions in the synthesis of benzidine derivatives.
Modern cross-coupling reactions, although not commonly cited for TMB synthesis, represent a powerful tool for the formation of C-N bonds and could be considered as methodological innovations. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org Similarly, the Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.orgorganic-chemistry.orgnih.gov These methods offer alternative disconnection approaches for the synthesis of TMB and its derivatives, potentially allowing for the coupling of a pre-formed biphenyl (B1667301) backbone with a dimethylamine (B145610) source, or the dimerization of an appropriately substituted aniline derivative.
Analytical Methods for Purity Assessment and Structural Elucidation in Research
The utility of TMB in sensitive assays necessitates stringent purity control and thorough structural characterization. A suite of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. sigmaaldrich.com Reversed-phase HPLC is commonly employed, where TMB, being a relatively nonpolar molecule, is separated on a hydrophobic stationary phase (such as C18) with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nanobioletters.com The composition of the mobile phase can be adjusted to achieve optimal separation and retention time for TMB. pitt.edu Detection is often carried out using a UV-Vis detector, as TMB exhibits strong absorbance in the UV region. A purity of ≥95% as determined by HPLC is often specified for commercially available TMB. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with optional pH adjustment |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at ~278 nm |
| Temperature | 30°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of TMB. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the biphenyl rings and a distinct singlet for the protons of the four equivalent methyl groups attached to the nitrogen atoms. The chemical shifts and coupling patterns of the aromatic protons can confirm the 4,4'-disubstitution pattern. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons and a signal for the methyl carbons. rsc.orgnih.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy is particularly valuable for studying the radical cation of TMB (TMB•+), which is a key intermediate in its chromogenic reactions. ESR spectroscopy provides direct evidence for the presence of unpaired electrons and can give insights into the electronic structure of the radical. The ESR spectrum of TMB•+ exhibits hyperfine splitting due to the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen and hydrogen atoms. libretexts.org The hyperfine coupling constants (a) provide information about the distribution of the unpaired electron density within the radical. For the TMB radical cation in acetonitrile, reported hyperfine coupling constants are aN = 4.86 G, aH (methyl) = 4.74 G, aH (aromatic, positions 3,5,3',5') = 1.63 G, and aH (aromatic, positions 2,6,2',6') = 0.79 G. The g-value is another important parameter obtained from the ESR spectrum, which is characteristic of the radical's electronic environment. bhu.ac.in
| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |
|---|---|
| Nitrogen (N) | 4.86 |
| Methyl Protons (H) | 4.74 |
| Aromatic Protons (H) at positions 3,5,3',5' | 1.63 |
| Aromatic Protons (H) at positions 2,6,2',6' | 0.79 |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry serves as a critical analytical technique for the verification of the molecular identity of this compound (TMB) and for the identification of potential impurities stemming from its synthesis. The confirmation of the molecular weight is a primary application of MS in the analysis of this compound.
The expected molecular weight of this compound is 240.34 g/mol . Mass spectrometry analysis confirms this, with a top peak observed at an m/z of 240. nih.gov Further fragmentation of the molecule in the mass spectrometer can provide characteristic ions that help in confirming its structure. Key mass-to-charge ratio (m/z) peaks observed in the mass spectrum of this compound are detailed in the table below.
| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|
| 240 | 225 | 119 |
Data sourced from NIST Mass Spectrometry Data Center.
In the context of impurity profiling, mass spectrometry, often coupled with a separation technique like high-performance liquid chromatography (HPLC-MS), is invaluable. The synthesis of this compound, typically through the oxidative coupling of N,N-dimethylaniline derivatives, can result in byproducts. MS can be employed to detect and identify these synthesis-related impurities, even at trace levels. While specific impurity profiling studies for this compound are not extensively detailed in the reviewed literature, the general principles of impurity profiling in pharmaceutical and chemical analysis are well-established. This involves the detection of ions with different m/z ratios than the parent compound and subsequent structural elucidation based on their fragmentation patterns.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of analogs and derivatives of this compound are aimed at modulating its properties for enhanced performance in various applications, particularly as a chromogenic substrate.
Detailed research on the structure-activity relationships specifically for derivatives of this compound (CAS 366-29-0) concerning their chromogenic properties is limited in the available scientific literature. However, extensive studies on its isomer, 3,3',5,5'-Tetramethylbenzidine, provide insights into how substituent modifications can influence the performance of benzidine-based chromogens.
For benzidine derivatives in general, the introduction of different functional groups on the biphenyl backbone can significantly alter their electronic properties, which in turn affects the stability and color of the oxidized products. Studies on various benzidine derivatives have shown that the nature and position of substituents influence sensitivity, color purity, and the stability of the resulting charge-transfer complexes upon oxidation. acs.orgnih.gov For instance, research on a range of substituted benzidines demonstrated that the number and type of substitutions play a crucial role in their chromogenic performance. acs.orgnih.gov While these findings relate to the broader class of benzidine derivatives, and in some cases specifically to the 3,3',5,5'-isomer, they suggest that similar principles of substituent effects would apply to this compound. Further research is needed to specifically delineate the structure-activity relationships for derivatives of this compound.
This compound is one of several benzidine derivatives used as chromogenic substrates. Its performance is often compared with other substrates to highlight its advantages in sensitivity and safety. The widespread use of TMB in colorimetric bioassays is largely due to its high sensitivity and more favorable safety profile compared to other common chromogenic substrates for horseradish peroxidase (HRP), such as o-phenylenediamine (B120857) (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
While OPD provides good sensitivity, it is considered a potential mutagen, making TMB a safer option. ABTS, on the other hand, typically yields a green-colored product and is generally less sensitive than TMB. TMB's oxidation in the presence of HRP and hydrogen peroxide produces a distinct blue color, which can be converted to a yellow product with higher molar absorptivity upon the addition of an acid, significantly amplifying the signal. This makes TMB a highly sensitive substrate for assays like ELISA.
A comparative study of nine different benzidine derivatives for peroxidase-based assays, which focused on the 3,3',5,5'-TMB isomer, demonstrated its superior sensitivity, color purity, and reasonable stability of its oxidation products compared to the other tested derivatives. acs.orgnih.gov Although this study does not specifically address the N,N,N',N'-isomer, the general preference for tetramethylated benzidines in chromogenic assays is due to these enhanced performance characteristics.
The following table provides a general comparison of this compound with other common HRP substrates.
| Substrate | Oxidized Product Color | Relative Sensitivity | Safety Profile |
|---|---|---|---|
| This compound (TMB) | Blue (Yellow with acid stop) | High | Considered safer; non-mutagenic in some tests |
| o-Phenylenediamine (OPD) | Orange-Brown | Good | Potential mutagen |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Green | Moderate | Generally considered safe |
| Benzidine | Blue | High | Known carcinogen |
Theoretical and Computational Investigations of N,n,n ,n Tetramethylbenzidine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are used to study the physical movements of atoms and molecules. These approaches allow for the analysis of conformational changes and interactions of TMB over time.
The three-dimensional structure and flexibility of TMB are crucial to its function. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies. The photoexcitation of TMB can induce a molecular conformational transition from the ground state to an excited state. This change in shape is conducive to the formation of intermolecular interactions, which can drive molecular motion, aggregation, and self-assembly processes.
Atomistic simulations and Markov state models are powerful tools for investigating the interplay between conformational changes and molecular interactions. nih.gov These models can identify multiple metastable conformational states and the timescales on which they interconvert. nih.gov Such analysis reveals that intermolecular interactions, including those with solvent molecules, play a key role in tuning the structure and function of molecules like TMB. nih.gov For TMB, these interactions are fundamental to its role as a component in redox-responsive systems and its ability to act as an electron donor.
Molecular dynamics simulations are extensively used to study the behavior of molecules within complex biological environments, such as the nucleosome—the fundamental repeating unit of chromatin. nih.govaccess-ci.org A nucleosome consists of a segment of DNA wound around a core of eight histone proteins. nih.gov All-atom MD simulations provide high-resolution information on the interactions and dynamics of these large systems. nih.gov
While there is a notable "TMB Library of nucleosome simulations," this name is an acronym for the creators and does not refer to simulations involving the N,N,N',N'-Tetramethylbenzidine molecule itself. nih.gov Specific simulation studies focusing on the interaction of TMB with nucleosomes are not prominent in the reviewed literature.
However, the established methodologies for simulating biomolecular complexes could be readily applied to TMB. access-ci.orgsemanticscholar.org Such a study would involve placing the TMB molecule in a simulated aqueous environment containing a nucleosome core particle. The simulation would track the trajectories of all atoms over time, governed by a force field that describes the interatomic forces. Analysis of these simulations could reveal:
Binding Sites: Preferred locations where TMB interacts with the nucleosome, such as the major or minor grooves of the DNA or specific histone protein residues.
Interaction Energy: The strength of the association between TMB and the nucleosome, dissecting contributions from electrostatic and van der Waals forces.
Conformational Changes: How the binding of TMB might alter the structure and dynamics of the nucleosomal DNA or histone tails.
Solvent Effects: The role of water and ions in mediating the interaction between TMB and the nucleosome. semanticscholar.org
These simulations would provide a detailed, atomistic understanding of how TMB behaves in a chromatin environment, which could be relevant to its applications in biological assays.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of TMB, which underpin its redox and spectroscopic behavior.
Density Functional Theory is a computational method used to investigate the electronic structure (i.e., the electron probability distribution and energy levels) of molecules. nih.govnih.govmdpi.com For TMB, DFT calculations can determine the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The one-electron oxidation of TMB to its radical cation (TMB•+) and subsequent two-electron oxidation to the dication (TMB2+) are central to its utility. researchgate.net DFT is used to model these species and analyze how the removal of electrons affects the molecular and electronic structure. Calculations can reveal the distribution of spin density in the radical cation and the charge distribution in all three species (neutral, radical cation, dication). This information is crucial for understanding the molecule's reactivity and stability. For instance, time-resolved resonance Raman spectra of the TMB radical cation have been successfully interpreted with the aid of B3LYP-level DFT calculations, leading to an unambiguous assignment of its observed vibrations. researchgate.net
| Species | Parameter Calculated | Significance |
|---|---|---|
| TMB (Neutral) | HOMO/LUMO Energies | Relates to electron-donating ability and spectroscopic properties. |
| TMB•+ (Radical Cation) | Spin Density Distribution | Identifies where the unpaired electron is located, key to its reactivity. |
| TMB2+ (Dication) | Charge Distribution | Shows how the positive charges are distributed across the molecule. |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. mdpi.comnih.gov This method can predict the UV-Vis absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of transition probability). core.ac.ukmdpi.com
For TMB, oxidation leads to characteristic color changes. The one-electron oxidation product, a charge-transfer complex involving the radical cation, is blue with an absorption maximum around 652 nm. The radical cation itself has a distinct absorption peak at approximately 460 nm. researchgate.net TD-DFT calculations can model the electronic transitions responsible for these absorptions, helping to assign them to specific orbital-to-orbital transitions (e.g., HOMO to LUMO). Computational protocols using functionals like CAM-B3LYP have shown high accuracy in predicting absorption and emission peaks for organic dyes. mdpi.com
Furthermore, TMB has been used as an electron donor in the fabrication of materials with organic long-persistent luminescence. Computational methods can also be applied to predict photoluminescence properties by calculating the geometry and energy of the lowest triplet excited state, which is often involved in phosphorescence and delayed fluorescence phenomena. nih.gov
Advanced Computational Approaches for Redox Potentials and Electron Transfer Kinetics
Computational chemistry provides a framework for the quantitative prediction of redox potentials and the rates of electron transfer reactions.
For organic molecules, redox potentials can be computed with reasonable accuracy using DFT. canterbury.ac.nz A common approach involves calculating the free energies of the oxidized and reduced forms of the molecule in solution. dtu.dk The difference in these free energies is directly related to the standard redox potential. These calculations typically employ a hybrid functional, such as B3LYP, with a suitable basis set (e.g., 6-31+G(d,p)) and a polarizable continuum model (PCM) to account for the solvation effects of the surrounding medium. canterbury.ac.nz By carefully benchmarking against experimental data, these computational screening approaches can reliably predict redox potentials for diverse classes of molecules. canterbury.ac.nz
The kinetics of electron transfer reactions, such as the oxidation of TMB, can be theoretically modeled using Marcus theory. wikipedia.orgresearchgate.netprinceton.edued.gov This theory provides a way to calculate the activation energy for an electron to move from a donor (TMB) to an acceptor. wikipedia.org The activation energy depends on two key parameters: the reaction's free energy (related to the redox potential difference) and the reorganization energy (λ), which is the energy cost of structural rearrangements of the reactants and solvent molecules needed for the electron transfer to occur. ed.govlibretexts.org Studies on TMB have successfully used Marcus theory to correlate experimentally observed rate constants for electron transfer with calculated values, showing good agreement. researchgate.net
Emerging Research Applications and Future Trajectories of N,n,n ,n Tetramethylbenzidine
Environmental Monitoring and Detection Systems
The intrinsic sensitivity of TMB to oxidizing agents makes it an exceptional candidate for environmental monitoring, particularly for ensuring water quality.
TMB has emerged as a superior reagent for the colorimetric detection of free available chlorine (FAC) in water, a critical parameter for disinfection efficacy in drinking water and swimming pools. nih.govnih.gov The reaction between TMB and chlorine is a pH-dependent, multi-step oxidation process that results in a distinct, concentration-dependent color change, making it a versatile multi-colorimetric indicator. nih.govnih.gov
Initially colorless, the TMB solution turns blue at lower chlorine concentrations (0.25 to 1.00 mg L⁻¹), corresponding to the formation of a charge-transfer complex with a maximum absorbance (λmax) at 655 nm. nih.gov As the chlorine concentration increases, the solution becomes green due to the mixture of the blue and yellow oxidized forms. At higher concentrations (up to 3.00 mg L⁻¹), it turns a distinct yellow, which corresponds to the fully oxidized diimine form (λmax at 450 nm). nih.gov This multi-stage color change allows for nuanced, semi-quantitative analysis by the naked eye. nih.gov
Research has demonstrated the high sensitivity and selectivity of TMB-based methods. nih.govresearchgate.net Spectrophotometric methods have reported limits of detection as low as 2 µg L⁻¹ (at pH 1.5) and 4 µg L⁻¹ (at pH 4.5). nih.gov Automated sequential injection (SI) analysis using TMB has achieved a quantification limit of 90 µg/L with a working range of 0.09-1.30 mg OCl⁻/L. researchgate.net Furthermore, electrochemical methods have been developed where FAC reacts with TMB, and the oxidized product is electrochemically reduced, yielding a method detection limit (MDL) of 0.04 mg/L for free chlorine. regulations.gov TMB-based monitoring has proven particularly advantageous in environments rich in organic matter, where traditional N,N-diethyl-p-phenylenediamine (DPD) methods can be compromised by color interference. nih.govresearchgate.net
| Detection Method | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Colorimetric/Spectrophotometric | Limit of Detection (LOD) | 2 µg L⁻¹ | nih.gov |
| Visual Detection Range | Blue (0.25-1.00 mg L⁻¹), Green, Yellow (up to 3.00 mg L⁻¹) | nih.gov | |
| Sequential Injection (SI) Analysis | Quantification Limit | 90 µg/L | researchgate.net |
| Electrochemical Sensor | Method Detection Limit (MDL) | 0.04 mg/L | regulations.gov |
Next-Generation Biosensor Development
TMB is a pivotal component in the design of advanced biosensors, facilitating sensitive detection of a wide array of biological molecules through various innovative platforms.
TMB is integral to numerous novel glucose biosensors, which typically rely on the glucose oxidase (GOx) enzyme. GOx catalyzes the oxidation of glucose to produce hydrogen peroxide (H₂O₂), which in turn oxidizes TMB to generate a colorimetric or electrochemical signal. Researchers have developed highly sensitive systems by coupling this reaction with nanomaterials that possess peroxidase-like activity, known as nanozymes.
One such system uses a GOx-mediated approach where the generated H₂O₂ induces the oxidation of TMB, a reaction catalyzed by copper ions (Cu²⁺), leading to a blue color change. nih.gov This method allows for reliable glucose quantification in the range of 1 to 100 nM with a very low detection limit of 0.21 nM. nih.gov Another design incorporates dendritic gold nanostructures as a sensing platform, which enhances the electrochemically active surface area and the efficiency of electron transfer in reagentless biosensors. nih.gov Paper-based biosensors designed for measuring glucose in tear fluid have also been developed, demonstrating a linear detection range of 0.1–1.2 mM and a limit of detection (LOD) of 0.1 mM. proquest.com
| Biosensor Platform | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Cu²⁺-Catalyzed Colorimetric | GOx-H₂O₂-TMB reaction | 1 - 100 nM | 0.21 nM | nih.gov |
| Paper-Based (for tear fluid) | Colorimetric (GOx/HRP) | 0.1 - 1.2 mM | 0.1 mM | proquest.com |
| Paper-Based (chitosan modified) | Colorimetric | - | 23 µmol/L | researchgate.net |
| Dendritic Gold Nanostructures | Reagentless Electrochemical | Up to 39.0 mmol L⁻¹ | 0.683 mmol L⁻¹ | nih.gov |
The application of TMB extends beyond glucose monitoring to novel biosensor architectures for detecting other critical analytes. A significant advancement is the use of TMB as a non-carcinogenic electrochemical indicator for DNA hybridization in genosensors. This provides a safer and effective alternative to traditional intercalators for detecting nucleic acids of microorganisms.
Furthermore, TMB is being integrated into cutting-edge CRISPR-based diagnostic platforms. nih.gov In these systems, the successful detection of a target nucleic acid sequence can trigger a reaction cascade that leads to the oxidation of TMB, providing a clear colorimetric signal for the presence of specific viral or genetic markers. squarespace.com Nanozymes, such as manganese dioxide nanosheets, are also being fabricated into biosensors that utilize the TMB oxidation reaction for the rapid detection of analytes like oxalate (B1200264) in urine samples. aip.org
Explorations in Energy Storage and Optoelectronic Systems
The redox capabilities of TMB are being explored for applications in energy and electronics. TMB exhibits a reversible two-electron transfer, making it a promising candidate for aqueous redox flow batteries, a technology critical for large-scale energy storage. rsc.org Its stability in acidic electrolytes and high solubility contribute to its potential for creating energy densities that could be comparable to existing vanadium-based systems.
In the field of optoelectronics, TMB has been utilized as an electron donor in the fabrication of organic long-persistent luminescence (OLPL) materials. researchgate.net In these binary systems, TMB is paired with an electron-accepting compound. Upon photoexcitation, a charge transfer occurs, and the slow recombination of the separated charges leads to a long-lasting afterglow, a phenomenon with applications in safety signage, decorations, and data encryption. researchgate.netresearchgate.net
Innovation in Analytical Device Design (e.g., Paper-Based Analytical Devices)
TMB is a key reagent in the burgeoning field of microfluidic paper-based analytical devices (µPADs), which offer affordable, portable, and user-friendly platforms for point-of-care testing. mdpi.comnih.gov These devices leverage the capillary action of paper to move fluids without the need for external power. mdpi.com
In many µPAD designs, TMB serves as the chromogenic substrate for enzymes like horseradish peroxidase (HRP), which are used as labels in immunoassays. The resulting color change provides a visual or smartphone-readable quantitative result. Innovations in this area include three-dimensional origami-style µPADs that enable complex, multi-step assays, such as immunoassays, on a single foldable device. researchgate.net DNA origami has also been used to create adapters that link detection antibodies to a higher number of signal-generating labels in lateral flow immunoassays, significantly amplifying the TMB-based colorimetric signal and improving assay sensitivity. nih.gov These advancements are crucial for developing rapid diagnostic tools for infectious diseases, environmental monitoring, and food safety in resource-limited settings. nih.gov
Addressing Challenges and Future Research Directions
The widespread application of N,N,N',N'-Tetramethylbenzidine (TMB) in diagnostics and biotechnology is not without its challenges. Ongoing research is focused on overcoming inherent limitations, such as the stability of its oxidized product and interference from complex sample matrices. Concurrently, the drive towards more comprehensive and efficient diagnostics is pushing the integration of TMB into sophisticated multi-analyte detection platforms. Future research trajectories are aimed at refining TMB-based systems to be more robust, stable, and capable of simultaneous, high-throughput analysis.
A primary challenge in TMB-based assays is the stability of the chromogenic signal, particularly the blue one-electron oxidation product, which can be unstable. researchgate.net Furthermore, complex biological samples (e.g., blood, serum, tissue homogenates) contain endogenous substances that can interfere with the peroxidase-catalyzed reaction, leading to inaccurate results. nih.gov Researchers are actively exploring various strategies to enhance the stability of the TMB reaction product and minimize interference.
Formulation Optimization: Systematic evaluation of TMB substrate formulations has revealed that several factors significantly influence signal intensity and stability. chemrxiv.orgnih.govresearchgate.net Key parameters being optimized include:
Buffer pH and Composition: The pH of the buffer solution has a pronounced effect on the enzymatic activity of horseradish peroxidase (HRP) and the stability of the TMB oxidation products. nih.govresearchgate.net Optimized formulations often utilize a sodium citrate (B86180) buffer at a specific pH to maximize performance. nih.gov
Organic Solvents and Polymer Stabilizers: The incorporation of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and various polymer stabilizers can enhance the solubility of TMB and the stability of its oxidized form. chemrxiv.orgnih.govresearchgate.net
Additives: The addition of specific ions or molecules can modulate the reaction. For instance, a combination of sodium dodecyl sulfate (B86663) (SDS) and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]) has been shown to improve both TMB solubility and the stability of the colored product. acs.org Self-assembled SDS micellar nanozymes have also been proposed to catalyze the direct two-electron oxidation of TMB, bypassing the less stable intermediate and thus enhancing signal reliability. researchgate.net
Chemical Stabilization of Reaction Product: Beyond optimizing the initial substrate solution, methods have been developed to stabilize the final colored product. One approach involves the use of a diaminobenzidine (DAB)/cobalt (Co²+)/hydrogen peroxide (H₂O₂) combination, which stabilizes the TMB reaction product, making it resistant to degradation by ethanol (B145695) and neutral buffers. nih.gov For electron microscopy applications, where the reaction product's integrity during processing is crucial, ammonium (B1175870) molybdate (B1676688) has been used. nih.govumich.edu This agent forms stable, electron-dense crystals with the TMB polymer, preventing its loss during dehydration and osmification steps. nih.govumich.edu
Mitigating Interference: Endogenous reductants present in biological matrices can confound peroxidase-based assays by reducing the oxidized TMB, leading to underestimation of the analyte. nih.gov A strategy to circumvent this involves pre-treating the sample with the oxidized form of the reporter molecule before initiating the actual enzymatic reaction. nih.gov This selectively oxidizes the interfering compounds, effectively removing them from the reaction pathway. Additionally, the development of specialized assay diluents and blocking buffers helps to minimize non-specific binding and matrix effects.
Table 1: Strategies for Enhancing TMB Stability and Reducing Interference
| Strategy Category | Specific Approach | Mechanism of Action | Key Advantages |
|---|---|---|---|
| Formulation Optimization | pH and Buffer Control | Optimizes HRP enzyme activity and stability of oxidized TMB. | Enhanced signal intensity and reproducibility. nih.govresearchgate.net |
| Addition of Organic Solvents (e.g., DMSO) | Improves solubility of TMB in aqueous solutions. | Higher effective substrate concentration. nih.gov | |
| Use of Polymer Stabilizers | Prevents precipitation and degradation of the oxidized TMB product. | Increased signal longevity. chemrxiv.orgnih.gov | |
| Micellar Nanozymes (e.g., SDS) | Catalyzes direct two-electron oxidation of TMB to the stable diimine product. | Avoids the unstable one-electron oxidation intermediate, improving signal stability. researchgate.net | |
| Product Stabilization | Diaminobenzidine (DAB)/Cobalt | Forms a stable complex with the TMB reaction product. | Renders the product resistant to ethanol and neutral buffers. nih.gov |
| Ammonium Molybdate | Forms insoluble, electron-dense crystals with the TMB polymer. | Preserves the reaction product during processing for electron microscopy. nih.govumich.edu | |
| Interference Reduction | Pre-treatment with Oxidized Reporter | Selectively oxidizes and neutralizes endogenous reductants in the sample. | Prevents underestimation of analyte concentration in complex matrices. nih.gov |
| Specialized Assay Diluents | Block non-specific binding and minimize matrix effects from biological samples. | Reduces background noise and improves assay accuracy. |
The paradigm in many areas of diagnostics and biomedical research is shifting from single-analyte detection to multiplexing, which allows for the simultaneous measurement of multiple analytes in a single sample. nih.govsouthernbiotech.com This approach offers significant advantages, including reduced sample volume, lower costs, decreased assay time, and improved experimental consistency by eliminating inter-assay variability. nih.govsouthernbiotech.com TMB, as a highly sensitive and reliable chromogenic substrate, is a cornerstone for the colorimetric readout in many of these emerging multi-analyte platforms.
Planar and Suspension Microarrays: Multiplex immunoassays often employ microarray formats where ligands (like antibodies) are immobilized on a solid surface. nih.gov
Planar Microarrays: In this format, capture antibodies are spotted onto a flat surface, such as a glass slide or a microplate well. Each spot corresponds to a different analyte. After incubation with the sample and subsequent detection steps involving an HRP-conjugated antibody, the addition of TMB results in colored precipitates at the spots corresponding to the analytes present in the sample.
Suspension Arrays (Bead-Based Assays): These systems use microscopic beads or microspheres as the solid support. nih.gov Technologies like Luminex xMAP® utilize bead sets that are internally dyed with different ratios of fluorescent dyes, creating unique spectral "barcodes." bio-rad.com Each barcoded bead set is coated with a capture antibody specific for a single analyte. bio-rad.com After the immunoassay is performed, the beads are passed through a flow cytometer that identifies the analyte by the bead's barcode and quantifies it by the signal from a fluorescent reporter, though TMB-based colorimetric readouts are also adaptable for certain bead-based ELISA formats. bio-rad.com Barcoded magnetic beads (BMB) also facilitate multiplexing, where the barcode identifies the antibody on the bead, and a reporter enzyme like HRP with TMB provides the quantitative signal. apbiocode.com
The development of these systems allows for the creation of comprehensive biomarker panels for disease diagnosis, prognosis, and monitoring treatment response. TMB's robust performance makes it a suitable substrate for the endpoint detection step in multiplexed ELISAs and other immunoassay formats that rely on HRP for signal generation.
Table 2: Comparison of Multi-Analyte Immunoassay Platforms Utilizing HRP-TMB Systems
| Platform Type | Principle | TMB Application | Throughput | Key Advantages |
|---|---|---|---|---|
| Multiplex ELISA | Spatially separated capture antibodies in different wells or distinct spots within a single well of a microplate. | Standard colorimetric endpoint detection for each analyte. | Moderate (typically 4-10 analytes). southernbiotech.com | Utilizes standard laboratory equipment; relatively low cost. |
| Planar Microarray | Miniaturized spots of different capture antibodies on a solid surface (e.g., glass slide). | Generates a colored pattern of spots corresponding to detected analytes. | High | Requires very low sample volumes; high-density spotting is possible. |
| Suspension/Bead-Based Array | Uniquely identifiable (e.g., color-coded) microspheres, each coated with a specific capture antibody. nih.govbio-rad.com | Can be adapted for colorimetric detection in certain formats, although fluorescence is more common for high-plex systems. | Very High (up to 500 analytes with Luminex). bio-rad.com | High flexibility and scalability; excellent for complex biomarker profiling. nih.gov |
Q & A
Basic: What are the standard methods for synthesizing TMB, and how can its purity be validated?
TMB is typically synthesized via oxidative coupling of N,N-dimethylaniline derivatives. A common electrosynthetic route involves the dehydrodimerization of N,N-dimethylaniline (DMA) under controlled voltage, producing TMB with high efficiency . Purity validation employs techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) can confirm molecular weight (240.34 g/mol) and detect byproducts .
Basic: How is TMB quantified in solution using spectroscopic methods?
TMB’s radical cation (TMB˙⁺) exhibits a distinct absorption peak at λmax = 460 nm , enabling quantification via UV-Vis spectroscopy. For precise measurements, prepare a calibration curve using serial dilutions of a certified TMB standard. Ensure pH control (optimal range: 3–5) to stabilize the radical cation and avoid interference from oxidation byproducts .
Advanced: What experimental approaches elucidate the kinetics of TMB˙⁺ formation and decay?
Stopped-flow spectrophotometry is the gold standard for studying TMB˙⁺ kinetics. Mix TMB with oxidants (e.g., H2O2, Ce<sup>4+</sup>) in a controlled environment and monitor absorbance at 460 nm. The reaction follows second-order kinetics, with rate constants dependent on [oxidant], pH, and temperature. Electron spin resonance (ESR) can corroborate radical formation . For electron-transfer studies, Marcus theory provides a theoretical framework to correlate observed and calculated rate constants .
Advanced: How does TMB’s redox behavior make it suitable for energy storage systems?
TMB exhibits reversible two-electron transfer with a cell potential of 0.83 V , making it a candidate for aqueous redox flow batteries. Its stability in acidic electrolytes and high solubility (~1 M in water) enable energy densities comparable to vanadium-based systems. Cyclic voltammetry (CV) confirms redox reversibility, while long-term cycling tests assess capacity retention .
Advanced: Why does TMB show superior substrate selectivity in peroxidase-mimic systems compared to HRP?
In nanozymes (e.g., Fe–N–C), TMB’s oxidation is favored over luminol due to selective H2O2 activation via bound oxygen intermediates (MO). Rigid graphitic frameworks in M–N–C catalysts enhance substrate orientation, yielding 200-fold selectivity for TMB. Contrast this with HRP, where flexible active sites reduce specificity .
Methodological: How can TMB’s interaction with biological systems be safely studied in vitro?
- Handling : Use local exhaust ventilation and PPE (gloves, lab coat) to avoid dermal/ocular exposure .
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Note that TMB is not classified as carcinogenic at <0.1% concentration but may induce oxidative stress in cells .
- Bioassays : In peroxidase-coupled assays (e.g., ELISA), optimize H2O2 concentration to minimize nonspecific TMB oxidation .
Methodological: What precautions are critical when designing TMB-based electrochemical experiments?
- Incompatibilities : Avoid strong oxidizers (e.g., Cl2, Br2) to prevent uncontrolled radical formation .
- Electrolyte Selection : Use buffered solutions (pH 4–6) to stabilize TMB˙⁺. For flow cells, test compatibility with ion-exchange membranes to prevent crossover .
- Interference Mitigation : Pre-treat samples with antioxidants (e.g., ascorbic acid) to quench residual reactive oxygen species .
Advanced: How does TMB’s electronic structure influence its electron-transfer efficiency in photochemical systems?
TMB’s fully conjugated π-system and electron-donating dimethylamino groups lower its oxidation potential, facilitating ultrafast electron transfer to acceptors like C60. Time-resolved ESR and femtosecond spectroscopy reveal charge-separated states with lifetimes >100 ns, critical for solar energy conversion applications .
Basic: What are the key stability considerations for storing TMB in the laboratory?
Store TMB in airtight containers at room temperature , protected from light and moisture. Avoid contact with acids or acylating agents to prevent decomposition. Monitor for color changes (indicative of oxidation) and discard if significant discoloration occurs .
Advanced: How can TMB’s role in forensic presumptive blood tests be optimized to reduce false positives?
TMB-based tests detect hemoglobin’s peroxidase activity. To enhance specificity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
